
Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate” is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H6ClF3O2/c1-15-9(14)7(10)4-2-5(11)8(13)6(12)3-4/h2-3,7H,1H3 . The molecular weight of the compound is 238.59 . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight of the compound is 238.59 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate is a compound that has found applications in various synthetic pathways, leading to the production of complex molecules. One notable application is in the synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, a precursor for trifluoromethylated cyclopropane derivatives. These derivatives are obtained through double alkylation with active methylene compounds, showcasing the reactivity and versatility of trifluoromethylated compounds in creating novel chemical structures with potential utility in pharmaceuticals and materials science (Kasai et al., 2012).
Catalytic Applications
Tris(pentafluorophenyl)boron, closely related in functionality to trifluorophenyl derivatives, serves as an efficient, air stable, and water-tolerant Lewis acid catalyst. It has been applied in various organic reactions, including aldol-type, Michael reactions, and Diels–Alder reactions, highlighting the role of fluorinated compounds in enhancing the reactivity and selectivity of catalytic processes (Ishihara et al., 1995).
Inhibition of Methanogenesis
Methyl fluoride, another fluorinated compound, has been studied for its ability to inhibit methanogenesis in pure and mixed cultures of anaerobic bacteria and archaea. This research illustrates the potential environmental applications of fluorinated compounds in controlling methane production, a potent greenhouse gas (Janssen & Frenzel, 1997).
Electrophilic Trifluoromethylation
The trifluoromethyl group's incorporation into aromatic and heteroaromatic compounds has been facilitated by catalysts such as methyltrioxorhenium. This method enables direct electrophilic trifluoromethylation, yielding products with potential pharmaceutical and agrochemical applications due to the unique properties imparted by the trifluoromethyl group (Mejía & Togni, 2012).
Antimicrobial and Anticancer Activity
Fluorinated compounds, including those with trifluorophenyl groups, have shown significant antimicrobial and anticancer activities. For example, new thiourea derivatives synthesized from 3,4,5-trifluorophenyl compounds demonstrated potent activity against bacterial and fungal strains, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Limban et al., 2011). Additionally, compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structures have shown selective inhibition of colon cancer cell proliferation, indicating the therapeutic potential of structurally modified fluorinated compounds (Rayes et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)7(10)4-2-5(11)8(13)6(12)3-4/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMTJOJAIOEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C(=C1)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

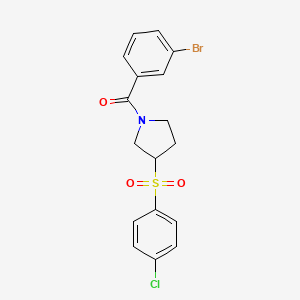
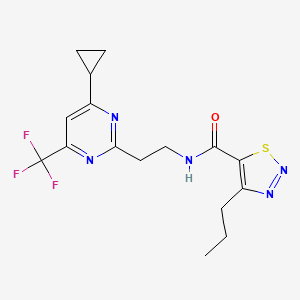
![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)
![N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2732441.png)
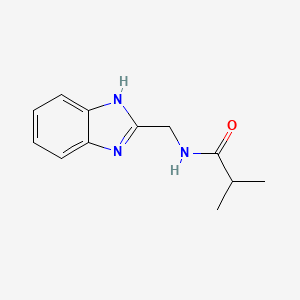
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2732443.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)
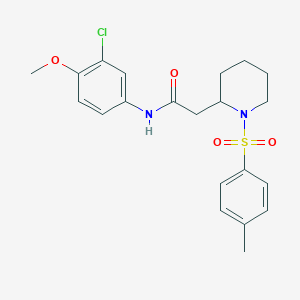

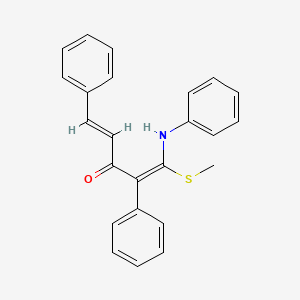
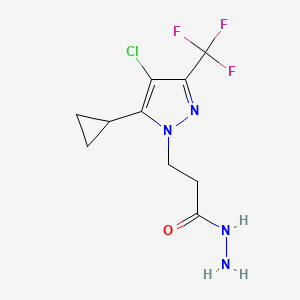
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
